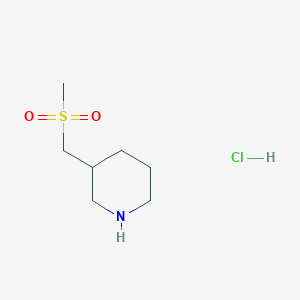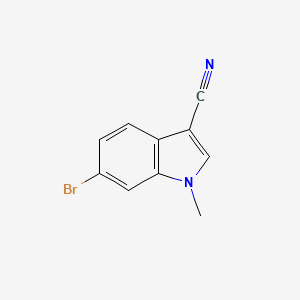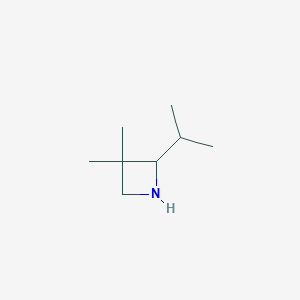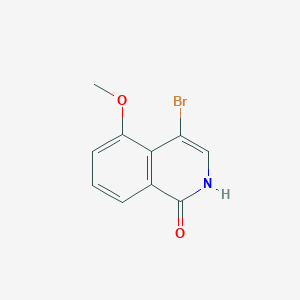
3-(Methanesulfonylmethyl)piperidine hydrochloride
Vue d'ensemble
Description
3-(Methanesulfonylmethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1216110-40-5 . It has a molecular weight of 213.73 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .Applications De Recherche Scientifique
Anaerobic Oxidation of Methane (AOM) Studies
The compound is indirectly related to the study of anaerobic oxidation of methane (AOM) in marine environments, a process crucial for methane regulation. Research has identified specific lipid biomarker signatures for chemotaxonomic identification of microbial communities mediating AOM. These lipid signatures differentiate among various methanotrophic archaea and their sulfate-reducing bacterial partners, providing insights into the biochemical pathways and environmental impact of methane metabolism in marine ecosystems (Niemann & Elvert, 2008).
Photocatalysis and Photosensitization for Sulfur Compound Oxidation
Research has explored the use of photocatalysis and photosensitization for the oxidation of reduced sulfur compounds like methanethiol, dimethyl sulfide, and dimethyldisulfide. These compounds are by-products of various industrial processes and their oxidation is crucial for reducing harmful effects. The study reviews different photocatalytic processes, comparing the efficiency of various materials and process parameters, and highlighting the role of 3-(Methanesulfonylmethyl)piperidine hydrochloride-related compounds in the oxidation processes (Cantau et al., 2007).
Industrial Applications of Related Sulfamic Compounds
Sulfamic acid and related compounds, including 3-(Methanesulfonylmethyl)piperidine hydrochloride, are highlighted for their utility in industrial cleaning and as corrosion inhibitors. They are considered environmentally friendly alternatives for the removal of scales and metal oxide deposits from metal and ceramic surfaces. The review emphasizes the role of these compounds in different concentrations and formulations for various industrial applications (Verma & Quraishi, 2022).
Synthesis of N-heterocycles via Sulfinimines
The compound is closely related to chiral sulfinamides, known for their role in the stereoselective synthesis of amines and their derivatives. The review covers the use of tert-butanesulfinamide, a compound with similarities to 3-(Methanesulfonylmethyl)piperidine hydrochloride, in asymmetric N-heterocycle synthesis via sulfinimines. It highlights the methodology's access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, key components in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Safety And Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, compounds like 3-(Methanesulfonylmethyl)piperidine hydrochloride could have potential applications in drug design and pharmaceutical research.
Propriétés
IUPAC Name |
3-(methylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBLOLUPTLXODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfonylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)

![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)



![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)



